Methyl 9,10-dichlorooctadecanoate

Description

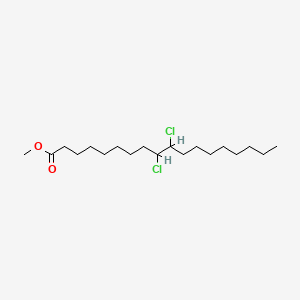

Structure

2D Structure

Properties

IUPAC Name |

methyl 9,10-dichlorooctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPMPURXQCFWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954724 | |

| Record name | Methyl 9,10-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33094-27-8 | |

| Record name | Octadecanoic acid, 9,10-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9,10-dichlorooctadecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9,10-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations

The chemical structure of Methyl 9,10-dichlorooctadecanoate, featuring a reactive ester group and chlorine substituents on the fatty acid chain, provides multiple avenues for derivatization. These transformations allow for the synthesis of a variety of related compounds with modified properties tailored for specific industrial and research applications. Key derivatization reactions focus on the modification of the methyl ester functional group.

Hydrolysis (Saponification)

One of the most fundamental reactions of esters is hydrolysis, which involves the cleavage of the ester bond. youtube.com When this compound is treated with a strong base like sodium hydroxide (B78521), it undergoes saponification to yield the corresponding carboxylate salt, sodium 9,10-dichlorooctadecanoate, and methanol (B129727). youtube.com Subsequent acidification protonates the carboxylate to form the free fatty acid, 9,10-dichlorooctadecanoic acid. This conversion from an ester to a carboxylic acid alters the molecule's polarity and functionality, making it a precursor for soaps or other fatty acid derivatives.

| Reactant | Reagents | Primary Product | Byproduct |

|---|---|---|---|

| This compound | 1. NaOH (aq) / Heat 2. H₃O⁺ | 9,10-Dichlorooctadecanoic acid | Methanol |

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. monash.edu This reaction is typically catalyzed by an acid or a base. youtube.com For instance, reacting this compound with ethanol (B145695) in the presence of a catalyst would produce Ethyl 9,10-dichlorooctadecanoate and methanol. This process is valuable for modifying the physical properties of the ester, such as its viscosity, boiling point, and solubility, which is particularly relevant in the production of specific types of biodiesel or lubricants. petercremerna.comwikipedia.org

| Reactant | Reagents | Product | Byproduct |

|---|---|---|---|

| This compound | Ethanol (in excess), Acid or Base Catalyst | Ethyl 9,10-dichlorooctadecanoate | Methanol |

Reduction to Fatty Alcohol

The ester functional group of this compound can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting the ester into 9,10-dichlorooctadecan-1-ol. youtube.com This reaction provides a pathway to chlorinated fatty alcohols, which are a different class of oleochemicals used as surfactants, plasticizers, and chemical intermediates.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | 9,10-Dichlorooctadecan-1-ol |

Reaction with Grignard Reagents

For creating more complex molecules, fatty acid esters can be reacted with organometallic compounds such as Grignard reagents. aocs.org The reaction of this compound with an excess of a Grignard reagent, for example, ethyl magnesium bromide, would lead to the formation of a tertiary alcohol after replacing the methoxy (B1213986) group and adding two ethyl groups to the carbonyl carbon. youtube.com This reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of highly branched, functionalized molecules from a fatty acid backbone. aocs.org

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. Ethyl magnesium bromide (excess) 2. H₃O⁺ | 11,12-Dichloro-9-ethylnonadecan-9-ol |

These derivatization strategies highlight the versatility of this compound as a chemical intermediate. The ability to transform the ester group into a carboxylic acid, a different ester, a primary alcohol, or a tertiary alcohol opens up a wide range of possibilities for producing new molecules with properties suited for diverse applications, from surfactants and lubricants to potential bioactive compounds. petercremerna.comnih.govgerli.com

Advanced Analytical Characterization and Quantification

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. For Methyl 9,10-dichlorooctadecanoate, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide critical information about its molecular connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for mapping the proton environment within a molecule. In the case of this compound, the ¹H NMR spectrum provides key signals that confirm its structure. The presence of two chlorine atoms on adjacent carbons (C9 and C10) significantly influences the chemical shifts of the protons attached to these carbons.

The typical ¹H NMR spectrum of a long-chain fatty acid methyl ester, such as methyl stearate, shows characteristic signals for the terminal methyl group, the long methylene (B1212753) chain, the methylene group alpha to the carbonyl, and the methoxy (B1213986) group of the ester. aocs.org For this compound, additional downfield shifts are expected for the protons on the chlorinated carbons. oregonstate.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (terminal) | ~0.88 | Triplet | Typical for a terminal methyl group in a long alkyl chain. aocs.org |

| -(CH₂)n- | ~1.2-1.4 | Multiplet | Broad signal corresponding to the methylene protons of the long aliphatic chain. aocs.org |

| -CH₂-COO- | ~2.3 | Triplet | Protons on the carbon alpha to the carbonyl group are deshielded. |

| -O-CH₃ | ~3.67 | Singlet | Characteristic sharp signal for the methyl ester protons. aocs.org |

| -CHCl-CHCl- | ~3.5-4.5 | Multiplet | Protons on the carbons bearing chlorine atoms are significantly deshielded due to the electronegativity of chlorine. oregonstate.edulibretexts.org |

This table presents predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and chlorinated alkyl functionalities.

The most indicative absorption bands for this compound include the carbonyl (C=O) stretch of the ester group, the C-O stretches, and the C-Cl stretches. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum and can confirm the presence of halogenation. orgchemboulder.comlibretexts.orgquora.com

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| C=O (ester) | Stretching | ~1740 | Strong |

| C-O (ester) | Stretching | 1170-1250 | Strong |

| -CH₂-Cl | C-Cl Stretching | 600-800 | Medium to Strong |

This table is based on established correlation charts for infrared spectroscopy.

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC) Methodologies

GC methods for the analysis of this compound typically involve the use of a capillary column to achieve high-resolution separation. The choice of detector is critical for both selective identification and accurate quantification.

For the selective detection of chlorinated compounds like this compound, a halogen-specific detector (XSD) is highly effective. The XSD offers high selectivity towards halogenated compounds, resulting in cleaner chromatograms with reduced background noise from non-halogenated matrix components. slu.seresearchgate.net This detector operates on the principle of thermionic emission, where halogen-containing compounds increase the emission of ions when combusted at a high temperature. nih.gov

The use of GC-XSD has been successfully applied to the analysis of chlorinated fatty acid methyl esters in complex biological samples. researchgate.netnih.gov This technique provides a low detection limit, making it suitable for trace analysis. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. jppres.com The flame ionization detector responds to virtually all carbon-containing compounds, providing a response that is proportional to the mass of carbon entering the flame. s4science.at

For the quantitative analysis of this compound, a validated GC-FID method would typically involve the following steps:

Sample Preparation: The compound is dissolved in a suitable solvent. For complex matrices, an extraction and derivatization to the methyl ester (if not already in that form) would be necessary. s4science.at

Internal Standard: An internal standard, a compound with similar chemical properties but well-separated chromatographically, is added to the sample and calibration standards to correct for variations in injection volume and detector response.

Calibration: A series of calibration standards containing known concentrations of this compound and the internal standard are analyzed to create a calibration curve.

Analysis: The sample is injected into the GC-FID system, and the peak areas of the analyte and the internal standard are measured.

Quantification: The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

The reliability of GC-FID for the quantification of fatty acid methyl esters is well-documented, offering good linearity, precision, and accuracy. jppres.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Fractionation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and fractionation of lipid mixtures containing chlorinated fatty acids like this compound. nih.govhplc.eu Reversed-phase HPLC, in particular, is widely used for lipid analysis, separating compounds based on their hydrophobicity. thermofisher.com While specific HPLC parameters for the direct analysis of this compound are not extensively documented in the provided search results, the general principles of lipid separation by HPLC are applicable.

In a typical reversed-phase HPLC setup for lipid analysis, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a gradient of water and organic solvents such as methanol (B129727) or acetonitrile. thermofisher.comnih.gov For instance, a 72-minute reversed-phase HPLC method has been developed to separate a wide array of lipids, from free fatty acids to triglycerides, demonstrating the versatility of this technique. thermofisher.com Such methods can be adapted and optimized for the specific separation of chlorinated fatty acid methyl esters from other lipid classes.

The use of a Charged Aerosol Detector (CAD) with HPLC offers universal detection for any non-volatile and many semi-volatile analytes, making it suitable for lipids which often lack a UV chromophore. hplc.eu This detection method provides high sensitivity, with limits of detection in the low nanogram range, and a wide dynamic range. hplc.euthermofisher.com

Furthermore, HPLC can serve as a fractionation tool prior to other analytical techniques. Fractions containing chlorinated fatty acid methyl esters can be collected from an initial HPLC separation and then subjected to further analysis, such as gas chromatography-mass spectrometry (GC-MS), for more detailed characterization and confirmation. nih.gov

Table 1: General HPLC Parameters for Lipid Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C8 or C18 | thermofisher.comnih.gov |

| Mobile Phase | Gradient of water and organic solvents (e.g., methanol, acetonitrile) | thermofisher.comnih.gov |

| Detector | Charged Aerosol Detector (CAD), Mass Spectrometer (MS) | hplc.eunih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive detection of this compound. Various MS techniques, often coupled with chromatographic separation, are employed to analyze chlorinated fatty acids and their derivatives.

Negative Chemical Ionization Mass Spectrometry (NCI-MS) of Pentafluorobenzyl Esters

For enhanced sensitivity in detecting chlorinated fatty acids, they can be derivatized to their pentafluorobenzyl (PFB) esters and analyzed by gas chromatography-mass spectrometry with negative chemical ionization (GC-NCI-MS). nih.govnih.gov This method offers a significant increase in ionization efficiency and is several orders of magnitude more sensitive than positive chemical ionization methods for the corresponding methyl esters. nih.gov

In NCI-MS of PFB esters of chlorinated fatty acids, the mass spectra are often characterized by a low degree of fragmentation and a prominent molecular ion or a [M-PFB]⁻ ion. nih.govnih.gov A key feature for identifying chlorinated compounds is the presence of characteristic isotopic patterns due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). By extracting ion chromatograms at m/z 35 and 37, corresponding to the chloride ions, it is possible to locate chlorinated compounds within a complex GC elution profile. nih.gov This technique has been successfully used to confirm the presence of dichlorooctadecanoic acid in fish filet extracts. nih.gov

Table 2: Key Features of NCI-MS of PFB Esters

| Feature | Description | Reference |

| Derivatization Agent | Pentafluorobenzyl bromide | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.govnih.gov |

| Characteristic Ions | Molecular ion, [M-PFB]⁻, Chloride ions (m/z 35 and 37) | nih.govnih.gov |

| Sensitivity | High, with detection limits in the femtogram range | nih.gov |

Mass Spectrometry of 4,4-Dimethyloxazoline Derivatives for Isomeric Distinction

Determining the precise location of the chlorine atoms in dichlorinated fatty acids is crucial for isomeric distinction. Derivatization to 4,4-dimethyloxazoline (DMOX) derivatives followed by GC-MS analysis is a powerful method for this purpose. nih.govnih.gov The fragmentation patterns of DMOX derivatives in mass spectrometry provide diagnostic ions that reveal the original position of functional groups, including double bonds and, by extension, the chlorine atoms that have added across them. nih.govnih.gov

The mass spectra of DMOX derivatives of fatty acids exhibit a series of cluster ions with a 14-amu difference, corresponding to successive methylene groups in the alkyl chain. The interval of 12 amu between two prominent fragment ions is indicative of the location of a double bond in the original unsaturated fatty acid. nih.gov For a dichlorinated fatty acid like 9,10-dichlorooctadecanoic acid, the fragmentation pattern around the C-9 and C-10 positions would be altered in a characteristic way, allowing for its differentiation from other positional isomers. While specific fragmentation data for the DMOX derivative of this compound was not found in the search results, the established principles for locating double bonds can be applied to pinpoint the positions of the chlorine atoms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Comprehensive Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of complex mixtures containing organochlorine compounds, including this compound. thermofisher.comjournalwes.com When coupled with a mass spectrometer, GC provides excellent separation of volatile and semi-volatile compounds, while MS offers structural information for identification. thermofisher.comembrapa.br

For the analysis of chlorinated fatty acid methyl esters, a non-polar or semi-polar capillary column is typically used. gnest.orgresearchgate.net The mass spectrometer can be operated in various modes, including electron ionization (EI) and chemical ionization (CI), to obtain characteristic fragmentation patterns. The NIST Chemistry WebBook provides a reference mass spectrum (electron ionization) for this compound, which can be used for library matching and compound identification. nist.gov

Triple quadrupole GC-MS/MS systems offer enhanced selectivity and sensitivity compared to single quadrupole instruments, which is particularly beneficial for analyzing trace levels of target compounds in complex environmental or biological matrices. thermofisher.com By combining multiple analytical methods, such as GC-MS with other derivatization techniques, a more complete and reliable characterization of samples containing this compound can be achieved. thermofisher.com

Environmental Presence and Biogeochemical Cycling

Occurrence in Industrial Effluents and Environmental Compartments

The primary source of Methyl 9,10-dichlorooctadecanoate in the environment is the effluent from bleached kraft pulp mills. The processes within these mills create the conditions necessary for the formation of this and other chlorinated organic compounds.

The use of molecular chlorine and chlorine-containing compounds as bleaching agents in the pulp and paper industry is the primary driver for the formation of a wide array of chlorinated organic substances. scilit.com These bleaching agents react with organic materials, such as lignin (B12514952) and fatty acids, released from the wood pulp during processing. scilit.com

Specifically, this compound is formed from the chlorination of its unsaturated precursor, oleic acid (a common fatty acid in wood), and subsequent esterification. The chlorine adds across the double bond of oleic acid to form 9,10-dichlorooctadecanoic acid. nih.gov This reaction is a known consequence of using chlorine-based disinfection and bleaching. nih.gov While direct studies on the esterification of this acid to its methyl ester within pulp mill effluents are not prevalent, the analytical methods used for its detection often involve transesterification to the methyl ester, suggesting its potential presence or formation. nih.gov The effluents from these mills are complex mixtures, and while hundreds of compounds have been identified, many remain uncharacterized. canada.ca

Table 1: Formation Pathway of this compound

| Precursor | Reactant | Intermediate Product | Final Product |

| Oleic Acid | Chlorine (from bleaching) | 9,10-Dichlorooctadecanoic Acid | This compound |

This table illustrates the proposed formation pathway of this compound from naturally occurring oleic acid during the chlorine bleaching process in pulp mills.

Once discharged into aquatic environments, this compound and its parent acid can be found in various environmental compartments, most notably in aquatic organisms.

While comprehensive data on the concentrations of this compound in water and sediment are scarce, its presence has been confirmed in fish inhabiting waters receiving bleached kraft pulp mill effluents. Studies have identified threo-9,10-dichlorooctadecanoic acid, the parent acid of this compound, in the tissues of white sucker fish (Catostomus commersoni). This, along with other chlorinated fatty acids, is considered a characteristic component of the extractable organic chlorine (EOCl) found in fish downstream from these mills.

The detection of these compounds in fish highlights their potential for bioaccumulation, a process where the concentration of a substance builds up in the tissues of an organism over time.

Table 2: Detection of Dichlorooctadecanoic Acid in Biota

| Organism | Tissue | Detected Compound | Location |

| White Sucker (Catostomus commersoni) | Filet, gonad, intestinal fat, carcass | threo-9,10-dichlorooctadecanoic acid | Downstream of bleached kraft pulp mills |

This table summarizes the findings of studies that have detected the parent acid of this compound in fish, indicating its entry into the aquatic food web.

Environmental Fate and Transformation Pathways

The persistence and ultimate fate of this compound in the environment are governed by a combination of abiotic and biotic processes that can lead to its degradation or transformation into other chemical forms.

Direct research on the abiotic degradation of this compound is limited. However, studies on analogous compounds, such as chlorinated paraffins and other chlorinated hydrocarbons, provide insights into potential degradation pathways.

Photochemical degradation, or photolysis, is a likely abiotic process affecting this compound in sunlit surface waters. gdut.edu.cnchemrxiv.org The energy from sunlight can break the carbon-chlorine bonds, leading to the dechlorination of the molecule. gdut.edu.cn The presence of dissolved organic matter in the water can facilitate this process by producing reactive species like hydrated electrons and hydroxyl radicals that can degrade chlorinated compounds. chemrxiv.orgnsf.gov The rate and extent of photodegradation would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

In sediments, the compound is likely to be more persistent due to the absence of light. Hydrolysis, the reaction with water, could be a potential, albeit likely slow, degradation pathway for the methyl ester, converting it back to the parent carboxylic acid and methanol (B129727).

Biotic processes, driven by microorganisms and larger organisms, are expected to play a significant role in the transformation of this compound.

Microbial hydrolysis of the ester bond is a probable initial transformation step. Studies have shown that bacteria can hydrolyze esters of chlorinated carboxylic acids, converting them into their corresponding acids. nih.gov This would transform this compound into 9,10-dichlorooctadecanoic acid.

Once in its acid form, the molecule is likely susceptible to metabolism by organisms. A primary metabolic pathway for fatty acids is β-oxidation, a process that sequentially shortens the fatty acid chain. nih.govaocs.orgrmit.edu.vn This process has been extensively studied in fish and is a major source of energy. rmit.edu.vnnih.govdocumentsdelivered.com It is plausible that 9,10-dichlorooctadecanoic acid can be metabolized through a similar pathway, although the presence of chlorine atoms on the carbon chain may influence the rate and efficiency of this process. Research on the biotransformation of other chlorinated paraffins in bacteria suggests that dechlorination can occur, followed by β-oxidation. mdpi.com

Table 3: Potential Transformation Pathways of this compound

| Process | Type | Potential Transformation | Product(s) |

| Photodegradation | Abiotic | Cleavage of C-Cl bonds | Dechlorinated intermediates |

| Hydrolysis | Abiotic/Biotic | Cleavage of ester bond | 9,10-Dichlorooctadecanoic Acid, Methanol |

| β-Oxidation | Biotic | Sequential shortening of the fatty acid chain | Shorter-chain chlorinated acids, Acetyl-CoA |

This table outlines the likely abiotic and biotic transformation pathways for this compound in the environment, based on studies of analogous compounds.

Applications in Chemical Engineering and Materials Science

Utilization in Demulsification Processes

Mechanisms of Emulsion Resolution by Methyl 9,10-Dichlorooctadecanoate

The demulsification process involves the destabilization of the interfacial film that separates water droplets from the continuous oil phase. nih.gov Based on the behavior of other chemical demulsifiers, this compound could contribute to emulsion resolution through several mechanisms:

Interfacial Film Disruption: The amphipathic nature of the molecule, with its hydrophilic ester group and lipophilic hydrocarbon tail, allows it to migrate to the oil-water interface. This adsorption can disrupt the rigid film formed by natural surfactants in crude oil, such as asphaltenes and resins. deswater.comresearchgate.net

Flocculation: The demulsifier molecules can form bridges between water droplets, leading to the formation of larger aggregates or flocs. This process is often a prerequisite for coalescence.

Coalescence: By weakening the interfacial film, the demulsifier facilitates the merging of smaller water droplets into larger ones. The increased size of the water droplets enhances their settling rate due to gravity. nih.gov

Wetting and Solid Particle Interaction: The demulsifier can alter the wettability of fine solid particles (like clays (B1170129) and paraffins) that often stabilize emulsions, causing them to migrate away from the interface and promoting droplet coalescence.

The presence of chlorine atoms may further influence its interfacial activity and solubility in the oil phase, potentially enhancing its performance compared to non-chlorinated fatty acid esters.

Performance Evaluation in Crude Oil Emulsion Treatment

The performance of a demulsifier is typically evaluated by the rate and extent of water separation from the crude oil emulsion. researchgate.net Factors influencing performance include demulsifier concentration, temperature, and the specific characteristics of the crude oil emulsion. nih.gov

While no specific performance data for this compound was found, a hypothetical performance evaluation based on standard bottle tests for other demulsifiers is presented in the table below. ijerd.comresearchgate.net This table illustrates the type of data that would be collected to assess its effectiveness.

Interactive Data Table: Hypothetical Performance of this compound in Crude Oil Demulsification

| Demulsifier Concentration (ppm) | Temperature (°C) | Water Separation (%) after 1 hour | Water Separation (%) after 3 hours |

| 100 | 50 | 30 | 45 |

| 200 | 50 | 55 | 70 |

| 300 | 50 | 75 | 85 |

| 200 | 60 | 65 | 80 |

| 200 | 70 | 70 | 90 |

This table is illustrative and not based on experimental data for this compound.

Potential as Chemical Intermediates for Specialty Chemicals

The reactivity of the ester and chloro- functionalities in this compound makes it a potential intermediate for the synthesis of various specialty chemicals. csic.es

The ester group can undergo transesterification to produce other esters, or it can be reduced to an alcohol. csic.es The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions. researchgate.net These transformations can lead to the production of a variety of derivatives with tailored properties for specific applications.

For instance, reactions involving the chlorine atoms could introduce functionalities such as amines, thiols, or alkoxides, leading to the synthesis of novel surfactants, corrosion inhibitors, or lubricant additives. The long C18 backbone is a desirable feature for many of these applications, providing lubricity and specific solubility characteristics.

Development of Advanced Materials Incorporating Chlorinated Fatty Acid Moieties

Chlorinated fatty acid esters have found a niche application in the materials science field, particularly as secondary plasticizers for polyvinyl chloride (PVC). google.comresearchgate.net Plasticizers are additives that increase the flexibility and durability of materials. researchgate.net

The incorporation of chlorinated fatty acid moieties, such as that from this compound, into a polymer matrix can impart several beneficial properties:

Increased Flexibility: The long, flexible hydrocarbon chain of the fatty acid ester can disrupt the rigid structure of the polymer, leading to a softer and more pliable material.

Improved Compatibility: The chlorine atoms can enhance the compatibility of the fatty acid ester with chlorine-containing polymers like PVC. researchgate.net

Flame Retardancy: The presence of chlorine can contribute to the flame-retardant properties of the final material.

The use of chlorinated methyl esters derived from vegetable oils is being explored as an environmentally friendlier alternative to some traditional plasticizers. wipo.int

Interactive Data Table: Potential Impact of Chlorinated Fatty Acid Ester on PVC Properties

| Property | Unplasticized PVC | PVC with Primary Plasticizer | PVC with Primary and Chlorinated Ester Secondary Plasticizer |

| Hardness (Shore A) | >90 | 70-80 | 60-70 |

| Tensile Strength (MPa) | 50-60 | 15-25 | 10-20 |

| Elongation at Break (%) | <50 | 200-400 | 250-450 |

This table represents typical trends and is not specific to this compound.

Further research could lead to the development of novel polymers where the dichlorinated fatty acid moiety is chemically incorporated into the polymer backbone, potentially leading to new materials with unique thermal and mechanical properties.

Theoretical Chemistry and Computational Investigations

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in "Methyl 9,10-dichlorooctadecanoate" are critical determinants of its physical and chemical behavior. Computational methods are indispensable for exploring the conformational landscape of such a flexible molecule.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of "this compound." These calculations can predict a variety of electronic properties that govern the molecule's reactivity and interactions. For instance, DFT analyses have been successfully employed to determine the solution-state conformations of complex chlorinated lipids. rsc.orgnih.gov In the case of "this compound," DFT could be used to determine the preferred staggered conformations around the C9-C10 bond, considering the steric and electronic effects of the two chlorine atoms.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The chlorine atoms, being highly electronegative, are expected to significantly polarize the C-Cl bonds, creating localized regions of partial negative charge on the chlorines and partial positive charge on the adjacent carbon atoms. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its susceptibility to undergo chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions. |

| HOMO Energy | Relatively low | Indicates resistance to oxidation. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |

| Electrostatic Potential | Negative potential around chlorine atoms, positive potential around the ester group. | Guides non-covalent interactions with other molecules. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding how molecules of "this compound" interact with each other and with their environment in a condensed phase. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces. nih.govdovepress.com

Table 2: Potential Intermolecular Interactions in Liquid this compound

| Interaction Type | Molecular Region Involved | Expected Contribution to Cohesion |

| Van der Waals Forces | Alkyl chains (C1-C8 and C11-C18) | Major contributor to overall cohesion. |

| Dipole-Dipole Interactions | Ester group (-COOCH₃) and C-Cl bonds | Moderate contribution, influencing local ordering. |

| Steric Repulsion | Chlorine atoms | Can influence chain packing and conformation. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving chlorinated lipids. For "this compound," this could include studying its formation, for example, through the chlorination of methyl oleate (B1233923), or its degradation pathways. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the prediction of the most likely reaction pathways. For instance, understanding the mechanism of hypochlorous acid addition to a double bond, which forms chlorohydrins, is crucial in the context of lipid chlorination in biological systems. nih.gov

Structure-Property Relationship Studies for Chlorinated Lipids

The study of structure-property relationships aims to understand how the chemical structure of a molecule determines its macroscopic properties. For chlorinated lipids like "this compound," this involves correlating features such as the position and number of chlorine atoms with properties like melting point, boiling point, viscosity, and solubility.

Computational studies on related compounds, such as polychlorinated biphenyls, have shown that thermodynamic parameters have a clear relationship with the number and position of chlorine atoms. researchgate.net Similarly, for "this compound," the presence of the two chlorine atoms on adjacent carbons in the middle of the long alkyl chain is expected to significantly impact its physical properties compared to its unsaturated precursor, methyl oleate, or its saturated counterpart, methyl stearate. The increased molecular weight and polarity due to the chlorine atoms would likely lead to a higher boiling point and altered solubility characteristics.

Future Perspectives and Advanced Research Methodologies

Innovations in Green Chemistry Synthesis and Sustainable Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods. For chlorinated fatty acid methyl esters (CFAMEs) like Methyl 9,10-dichlorooctadecanoate, this translates to the development of greener synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. marketresearchintellect.com

Current production of CFAMEs often involves the chlorination of fatty acid methyl esters derived from natural oils such as palm, soybean, or rapeseed oil. marketresearchintellect.com While these starting materials are renewable, the chlorination processes themselves can be improved. Innovations in this area are focused on several key aspects:

Catalysis: The development of highly selective and reusable catalysts is a primary goal. These catalysts can direct the chlorination to specific positions on the fatty acid chain, such as the 9 and 10 positions of the octadecanoate backbone, minimizing the formation of unwanted byproducts and complex mixtures that require extensive purification.

Alternative Chlorinating Agents: Research is exploring the use of less hazardous and more efficient chlorinating agents to replace traditional methods that may involve harsh chemicals. europa.eu

Biocatalysis: A particularly promising avenue is the use of enzymes, or biocatalysis, for the chlorination of fatty acids. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offer the potential for highly specific and controlled chlorination reactions under mild conditions. nih.govmdpi.comdtu.dk Chemoenzymatic strategies, which combine chemical and enzymatic steps, could also provide efficient and sustainable pathways to produce compounds like this compound. nih.govbiorxiv.org The use of enzymes could significantly reduce the environmental footprint of the synthesis process. acs.org

Sustainable Feedstocks: Beyond the use of virgin vegetable oils, research is investigating the use of waste cooking oils and animal fats as feedstocks for producing oleochemicals, including the fatty acid precursors for CFAMEs. nih.govwhiterose.ac.uk This approach contributes to a circular economy by valorizing waste streams.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Advanced Catalysis | Use of selective and recyclable catalysts for direct chlorination. | Higher yields of the desired product, reduced waste, and lower energy consumption. |

| Biocatalysis | Employment of halogenating enzymes for specific chlorination. nih.govmdpi.com | High selectivity, mild reaction conditions, and reduced environmental impact. acs.org |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reaction steps. nih.govbiorxiv.org | Optimized reaction pathways and improved overall efficiency. |

| Alternative Feedstocks | Utilization of waste cooking oils and animal fats. nih.govwhiterose.ac.uk | Reduced reliance on virgin resources and promotion of a circular economy. |

Development of Ultrasensitive Analytical Techniques for Environmental Monitoring

The potential for organochlorine compounds to persist and bioaccumulate in the environment necessitates the development of highly sensitive and specific analytical methods for their detection and quantification. nih.govkrishiscience.co.in For this compound, this is crucial for assessing its environmental presence, fate, and potential impact.

Traditional methods for analyzing organochlorine pesticides, such as gas chromatography with electron capture detection (GC-ECD), provide a good starting point. mdpi.com However, the complexity of environmental matrices (e.g., water, soil, and biological tissues) and the likely low concentrations of specific compounds like this compound demand more advanced techniques.

Future developments in this area will likely focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offer exceptional sensitivity and selectivity. researchgate.netresearchgate.netnih.govnih.gov HRMS allows for the precise determination of the molecular formula of a compound, which is invaluable for identifying unknown or unexpected chlorinated fatty acids in environmental samples.

Tandem Mass Spectrometry (MS/MS): GC-MS/MS and LC-MS/MS provide an additional layer of specificity by fragmenting the parent ion and detecting specific fragment ions. chromatographyonline.comnih.govnih.gov This is particularly useful for distinguishing between isomers and reducing background noise in complex samples. A recent study demonstrated a GC-MS/MS method for the simultaneous analysis of fatty acids and their methyl esters. chromatographyonline.com

Advanced Sample Preparation: Innovations in sample preparation techniques are crucial for concentrating trace amounts of analytes and removing interfering substances. This includes the development of novel solid-phase extraction (SPE) materials and automated sample preparation systems to improve efficiency and reduce the use of organic solvents. nih.gov

Non-Targeted Screening: HRMS enables non-targeted screening approaches, where scientists can search for a wide range of potential contaminants without having to pre-select the compounds of interest. researchgate.net This is particularly valuable for discovering novel chlorinated fatty acids and their degradation products in the environment.

The following table outlines advanced analytical techniques applicable to the environmental monitoring of this compound.

| Analytical Technique | Principle | Advantages for Environmental Monitoring |

| GC-HRMS | Gas chromatography separation followed by high-resolution mass analysis. researchgate.netnih.gov | High sensitivity, high specificity, and accurate mass determination for confident identification. |

| LC-HRMS | Liquid chromatography separation coupled with high-resolution mass analysis. researchgate.netnih.gov | Suitable for a wider range of polarities and thermal stabilities, excellent for complex matrices. youtube.com |

| GC-MS/MS | Gas chromatography with tandem mass spectrometry for targeted analysis. chromatographyonline.comnih.gov | Enhanced selectivity, reduced matrix interference, and improved limits of detection. |

| LC-MS/MS | Liquid chromatography with tandem mass spectrometry for targeted analysis. | High sensitivity and specificity for a broad range of compounds, including those not amenable to GC. youtube.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

A comprehensive understanding of this compound requires a collaborative effort between organic chemists and environmental scientists. This interdisciplinary approach is essential to bridge the gap between the synthesis and properties of the molecule and its behavior and effects in the natural world.

Key areas for interdisciplinary research include:

Environmental Fate and Transport: Organic chemists can synthesize isotopically labeled versions of this compound, which can then be used by environmental scientists in controlled studies to track its movement, degradation, and transformation in different environmental compartments like soil and water. nih.govkrishiscience.co.innih.gov Understanding these processes is critical for predicting the environmental persistence and potential for bioaccumulation of the compound.

Bioremediation Strategies: The collaboration can lead to the development of effective bioremediation strategies for sites contaminated with chlorinated organic compounds. nih.govkrishiscience.co.inmdpi.comuts.edu.au Organic chemists can identify potential degradation pathways, while environmental microbiologists can isolate and engineer microorganisms capable of breaking down these compounds.

Ecotoxicology and Structure-Activity Relationships: By synthesizing a range of chlorinated fatty acid analogues with varying chlorine positions and chain lengths, organic chemists can provide environmental toxicologists with the tools to study structure-activity relationships. This research can help to predict the potential toxicity of different chlorinated fatty acids and inform risk assessments. Studies have shown that chlorinated fatty acids can be taken up by aquatic organisms and may have toxic effects. osti.gov

Development of "Benign-by-Design" Molecules: An ultimate goal of this interdisciplinary collaboration is to apply the principles of green chemistry to design and synthesize new oleochemicals that are both functional and have minimal environmental impact. technoilogy.it By understanding the relationship between chemical structure and environmental fate, scientists can proactively design molecules that are readily biodegradable and have low toxicity.

The synergy between organic chemistry and environmental science will be paramount in addressing the complex questions surrounding compounds like this compound, ensuring that their development and use are sustainable and safe for the environment. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 9,10-dichlorooctadecanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves chlorination of methyl octadecanoate derivatives. For example, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions may be employed. Reaction temperature (e.g., 40–60°C) and stoichiometric ratios should be optimized to minimize side products like over-chlorinated analogs .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the physical and chemical properties of this compound?

- Approach :

- Density : 0.99 g/cm³ (experimentally determined via pycnometry) .

- Molecular Weight : 367.394 g/mol (confirmed via high-resolution mass spectrometry, HRMS) .

- Structural Confirmation : Use FT-IR (C-Cl stretch at ~550–650 cm⁻¹) and ¹H/¹³C NMR (characteristic shifts for dichloro-substituted carbons) .

Q. What analytical techniques are suitable for detecting this compound in complex matrices?

- Protocol :

- Extraction : Liquid-liquid extraction (LLE) with dichloromethane or hexane from lipid-rich samples .

- Detection : GC-MS with electron impact ionization (EI) for fragmentation patterns or positive-ion chemical ionization (PICI) with ammonia for molecular ion confirmation .

- Quantitation : Use deuterated internal standards (e.g., methyl-d₃ analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can isomers of this compound be resolved and identified?

- Challenge : Dichloro substitution at positions 9 and 10 may yield regioisomers or stereoisomers.

- Solution :

- Chromatography : Use capillary GC with polar columns (e.g., DB-5MS) to separate isomers based on retention time differences .

- Tandem MS : Employ MS/MS to differentiate fragmentation pathways of isomers. For example, EI-MS may show distinct Cl-loss patterns (m/z 35/37) .

- Nuclear Overhauser Effect (NOE) : Apply 2D-NMR (e.g., NOESY) to confirm spatial proximity of chlorine atoms .

Q. What are the implications of detecting this compound in environmental samples?

- Case Study : Identified in eel lipids near chlorine-bleaching pulp mills, suggesting bioaccumulation .

- Methodological Considerations :

- Sample Preparation : Saponify lipids to release fatty acids, then methylate with BF₃-methanol to form esters for GC analysis .

- Ecotoxicity : Compare with toxicity thresholds for chlorinated fatty acids (e.g., LC₅₀ in aquatic organisms).

Q. How do experimental data resolve contradictions in reported physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.